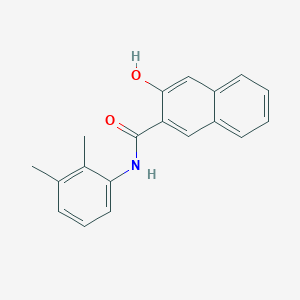

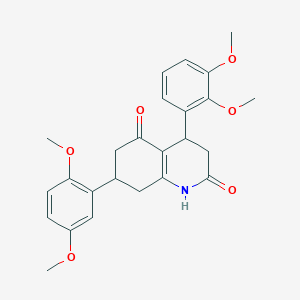

![molecular formula C13H18N6O2S B5507776 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves complex chemical reactions, aiming to explore their potential biological activities. Ivachtchenko et al. (2011) and Mallesha et al. (2012) have reported the synthesis and structure-activity relationship (SAR) of these compounds, demonstrating how variations in the molecular structure can affect their receptor antagonistic activity and anticancer properties, respectively (Ivachtchenko et al., 2011), (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied to understand their interaction with biological targets. The formation of intramolecular hydrogen bonds and the impact of substituents on the molecule's potency and selectivity are critical factors in their biological activity (Ivachtchenko et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, enabling the synthesis of a diverse range of derivatives with potential biological activities. For example, the aminosulfonylation of alkenyl sulfonamides using iodine as a catalyst demonstrates the chemical versatility of these molecules (Xu et al., 2019).

Physical Properties Analysis

The analysis of physical properties, such as solubility and crystallization behavior, is crucial for understanding the application potential of these compounds. For example, modifications to increase water solubility at physiological pH have been explored to enhance the usability of pyrazolo[3,4-d]pyrimidines in biological systems (Baraldi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity Against Cancer Cell Lines

A series of derivatives synthesized from a related compound showed significant antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32, using the MTT assay. Among them, specific compounds exhibited strong activity across most cell lines tested, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

Novel pyrazolopyrimidine compounds incorporated with mono- and diphenylsulfonyl groups demonstrated significant antimicrobial activities. The study revealed that derivatives with a single sulfone group were more effective against tested bacteria and fungi than those with two, indicating their potential as antimicrobial agents (Alsaedi et al., 2019).

Novel Synthesis Approaches

Research into pyrazolopyrimidine derivatives containing sulfonyl moiety highlighted innovative synthesis techniques for creating these compounds. Some derivatives were found to possess antimicrobial activity, underscoring the value of exploring new synthetic pathways for potential pharmacological uses (Ammar et al., 2004).

Drug Efficacy and Validation

Studies on the synthesis of novel pyrazole carbaldehyde derivatives from pyrazolopyrimidine precursors showed promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies further validated the interaction of these compounds with specific enzymes, suggesting their potential in drug development for inflammation and breast cancer treatment (Thangarasu et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-11-3-4-19(16-11)13-9-12(14-10-15-13)17-5-7-18(8-6-17)22(2,20)21/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPATFBMAZMYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)

![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)